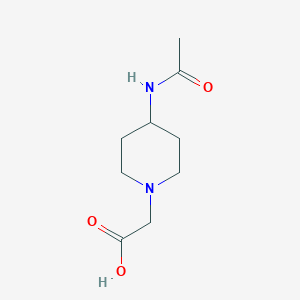

(4-Acetylamino-piperidin-1-yl)-acetic acid

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Drug Discovery

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of pharmaceuticals. nih.govnih.govresearchgate.net Its prevalence is underscored by the fact that over 70 commercialized drugs, including several blockbuster medications, incorporate this structural unit. researchgate.netarizona.edu The enduring importance of piperidine in medicinal chemistry can be attributed to its historical significance, diverse pharmacological applications, and remarkable structural versatility.

The journey of piperidine in science began in 1850 when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery paved the way for the exploration of a vast family of naturally occurring piperidine alkaloids, many of which possess potent biological activities. wikipedia.orgencyclopedia.pub Early examples include the analgesic morphine and the anticholinergic agent atropine, both of which feature a fused piperidine ring and have had a profound impact on medicine. encyclopedia.pub

The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine. wikipedia.orgnih.gov This process has made the piperidine scaffold readily accessible for synthetic chemists, fueling the development of a vast number of derivatives. Over the years, the focus has shifted from isolating natural products to the rational design and synthesis of novel piperidine-containing molecules with tailored pharmacological properties. This evolution has been facilitated by the development of sophisticated synthetic methodologies, including multicomponent reactions, cyclization cascades, and, more recently, late-stage C-H functionalization techniques. nih.govnews-medical.net

The piperidine ring is a remarkably versatile scaffold that is present in drugs spanning a wide range of therapeutic areas. nih.govresearchgate.net This broad applicability stems from its ability to interact with various biological targets, including enzymes and receptors, often serving as a key pharmacophoric element. mdpi.com The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or can be protonated to form a cationic center, enabling electrostatic interactions with biological macromolecules.

Table 1: Examples of Pharmacological Classes Featuring Piperidine Derivatives

| Pharmacological Class | Example Drug(s) | Reference(s) |

|---|---|---|

| Analgesics | Fentanyl, Morphine | encyclopedia.pub |

| Antipsychotics | Haloperidol, Risperidone | encyclopedia.pubresearchgate.net |

| Antihistamines | Loratadine | researchgate.netarizona.edu |

| Anti-Alzheimer's Agents | Donepezil | nih.govencyclopedia.pub |

| Anticancer Agents | Raloxifene | researchgate.net |

| Anticoagulants | Rivaroxaban | researchgate.net |

| Antivirals | Remdesivir (contains piperidine-like morpholine) | mdpi.com |

The ability of the piperidine scaffold to be readily functionalized allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net

The structural flexibility of the piperidine ring is a key contributor to its success in drug discovery. It typically adopts a stable chair conformation, similar to cyclohexane. wikipedia.org This conformation allows for the precise spatial arrangement of substituents in either axial or equatorial positions, which can significantly influence a molecule's interaction with its biological target. wikipedia.orgresearchgate.net

Furthermore, the piperidine ring can be incorporated into molecules in several ways:

As a terminal substituent: The piperidine ring can be attached to a larger molecular framework.

As a linker: The nitrogen atom and a carbon atom of the ring can connect two different parts of a molecule.

As a spirocyclic system: The piperidine ring can share a single atom with another ring system. nih.gov

As a fused ring system: The piperidine ring can be fused to other aromatic or aliphatic rings, as seen in many natural products. encyclopedia.pub

This structural adaptability allows medicinal chemists to explore a vast chemical space and optimize the three-dimensional structure of a drug candidate for enhanced biological activity and selectivity. news-medical.netresearchgate.net

Exploration of Acetic Acid Moiety in Compound Design

The carboxylic acid functional group, of which acetic acid is the simplest organic example after formic acid, is a fundamental building block in both biochemistry and medicinal chemistry. numberanalytics.comnih.gov Its presence in a molecule can profoundly influence its physicochemical properties and biological activity.

The carboxylic acid group is a key component of the pharmacophore for a wide variety of therapeutic agents. nih.gov Its ability to exist in both a neutral and an ionized state (carboxylate) at physiological pH allows it to participate in a range of non-covalent interactions with biological targets. These interactions include:

Hydrogen bonding: The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. numberanalytics.com

Ionic interactions: The negatively charged carboxylate can form strong salt bridges with positively charged residues, such as lysine (B10760008) or arginine, on a protein surface. numberanalytics.com

These interactions are crucial for the binding affinity and specificity of many drugs. numberanalytics.comlibretexts.org The acetic acid moiety, in particular, provides a simple and effective way to introduce a carboxylic acid group into a molecule, often serving as a linker to position the acidic function for optimal receptor engagement. The combination of a heterocyclic core with a thioacetic acid fragment has also been identified as a privileged scaffold with a broad spectrum of biological activities. researchgate.netnih.gov

While the carboxylic acid group is often essential for biological activity, its presence can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid metabolic clearance. nih.gov To address these challenges, medicinal chemists have developed a range of strategies to modify or replace the carboxylic acid group.

One common approach is the use of bioisosteres , which are functional groups that possess similar physicochemical properties to the carboxylic acid and can elicit a similar biological response. nih.gov

Table 2: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | Key Features | Reference(s) |

|---|---|---|

| Tetrazole | Acidic, metabolically stable | nih.gov |

| Hydroxamic acid | Can chelate metal ions | nih.gov |

| Acylsulfonamide | Acidic, can improve oral bioavailability | nih.gov |

| Phosphonic acid | More polar than carboxylic acid | nih.gov |

Another strategy involves the esterification of the carboxylic acid to create a prodrug. The ester mask can improve membrane permeability, and once inside the body, it can be hydrolyzed by esterases to release the active carboxylic acid-containing drug.

Furthermore, the carbon backbone of the acetic acid moiety can be functionalized to introduce additional groups that can modulate the compound's properties or provide new interaction points with the target. Late-stage functionalization techniques are increasingly being applied for this purpose. nih.gov

Rationale for Investigating (4-Acetylamino-piperidin-1-yl)-acetic acid

The specific compound, this compound, presents a compelling case for focused investigation due to the unique combination of its structural components. While direct and extensive research on this exact molecule is not widely published, its constituent parts suggest potential biological relevance.

The structure of this compound incorporates features reminiscent of neuromodulatory agents, particularly those interacting with the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat conditions like epilepsy and neuropathic pain. researchgate.netresearchgate.net The piperidine ring can be considered a bioisostere of the GABA backbone, and derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors. researchgate.net The presence of the N-acetyl group at the 4-position of the piperidine ring further modifies the molecule's polarity and hydrogen bonding capabilities, which could influence its interaction with biological targets. researchgate.netnih.gov

Furthermore, the N-substituted acetic acid side chain is a common feature in inhibitors of glycine (B1666218) transporters (GlyT). google.comnih.gov Glycine acts as a co-agonist at NMDA receptors, and modulating its concentration in the synaptic cleft via GlyT inhibition is a therapeutic strategy for schizophrenia. wikipedia.org Given that piperidine-based scaffolds have been explored for GlyT1 inhibition, it is plausible that this compound could exhibit activity at these transporters. google.com

The combination of the piperidine ring, the acetylamino group, and the acetic acid moiety in a single molecule creates a unique chemical entity with a specific spatial arrangement and electronic properties.

Piperidine Scaffold: Provides a rigid, chair-like conformation that orients the substituents in defined axial and equatorial positions. This stereochemical arrangement is crucial for specific interactions with protein binding sites. nih.gov

Acetic Acid Moiety: The N-acetic acid group provides a terminal carboxylic acid, which is typically ionized at physiological pH. This anionic center can form strong ionic bonds or hydrogen bonds with receptor sites, often mimicking the carboxylate of endogenous ligands like GABA or glycine. researchgate.netdrugbank.com

The interplay of these three components results in a molecule with a distinct "pharmacophore," a specific three-dimensional arrangement of functional groups responsible for its biological activity. Structure-activity relationship (SAR) studies on related piperidine derivatives have consistently shown that modifications to any of these components can significantly alter potency and selectivity. researchgate.netresearchgate.net

Despite the extensive research into piperidine derivatives, the specific compound this compound remains largely unexplored in published scientific literature. This presents a significant research gap and a corresponding opportunity.

Key areas for future investigation include:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to this compound and its analogues is a primary requirement for further study.

Pharmacological Screening: A comprehensive screening of the compound against a panel of neurological targets, including GABA receptors, GABA transporters, and glycine transporters, would be a logical first step to test the hypothesized pharmacological relevance.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the acetylamino and acetic acid moieties, as well as the stereochemistry of the piperidine ring, would provide valuable insights into the structural requirements for biological activity.

Computational Modeling: Molecular docking and dynamic simulations could be employed to predict the binding modes of this compound at various biological targets and to guide the design of more potent and selective analogues.

The table below summarizes the key properties of the constituent chemical moieties and the parent compound.

| Compound/Moiety | Key Chemical Features | Potential Pharmacological Role |

| Piperidine | Saturated nitrogen heterocycle | Scaffold for orienting functional groups; bioisostere of neurotransmitter backbones. researchgate.net |

| Acetylamino Group | Hydrogen bond donor and acceptor | Modulates polarity and participates in specific receptor interactions. nih.gov |

| Acetic Acid | Terminal carboxylic acid | Can form ionic and hydrogen bonds; mimics endogenous ligands. drugbank.com |

| This compound | Combination of all three moieties | Hypothesized activity as a neuromodulatory agent, potentially targeting GABAergic or glycinergic systems. google.comresearchgate.net |

Properties

IUPAC Name |

2-(4-acetamidopiperidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-7(12)10-8-2-4-11(5-3-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTOZRRWURIHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Acetylamino Piperidin 1 Yl Acetic Acid

Retrosynthetic Analysis of (4-Acetylamino-piperidin-1-yl)-acetic acid

A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the compound into simpler, more readily available starting materials. This process is crucial for designing an efficient synthetic route.

Identification of Key Disconnection Points

The structure of this compound presents two primary locations for logical disconnection, as illustrated below. These disconnections break the molecule down into key synthons, which are idealized fragments that represent the reactive species in the forward synthesis.

Figure 1: Retrosynthetic Disconnections for this compound

Disconnection A (C-N bond): This disconnection breaks the bond between the piperidine (B6355638) nitrogen and the acetic acid moiety. This is a common and logical step, as the formation of this bond in the forward synthesis can be achieved through a standard N-alkylation reaction. This leads to two key precursors: 4-acetylaminopiperidine and a two-carbon electrophile bearing a carboxylic acid or a protected equivalent.

Disconnection B (N-C bond of the amide): This disconnection severs the amide bond. This suggests an amide formation reaction in the forward synthesis, such as the acylation of an amine. This pathway would involve (4-amino-piperidin-1-yl)-acetic acid and an acetylating agent.

Precursors and Building Blocks for Target Synthesis

Based on the retrosynthetic analysis, two primary synthetic routes can be envisioned, each utilizing a different set of precursors.

Route 1 (via Disconnection A): This approach prioritizes the formation of the C-N bond at the piperidine nitrogen.

Key Precursor 1: 4-Acetylaminopiperidine. This intermediate contains the pre-formed amide functionality.

Key Precursor 2: A haloacetic acid or its ester derivative (e.g., ethyl bromoacetate). The ester form is often preferred to avoid complications with the free carboxylic acid during the alkylation step.

Route 2 (via Disconnection B): This strategy focuses on forming the amide bond as a later step in the synthesis.

Key Precursor 1: (4-Amino-piperidin-1-yl)-acetic acid or its ester. This intermediate would be formed by the N-alkylation of 4-aminopiperidine (B84694).

Key Precursor 2: An acetylating agent. Common acetylating agents include acetyl chloride or acetic anhydride (B1165640).

Detailed Synthetic Pathways for this compound

The forward synthesis of this compound can be accomplished through a multi-step process starting from commercially available materials. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Multi-Step Synthesis from Readily Available Starting Materials

A common and practical approach to synthesizing the target molecule involves a sequence of amide bond formation followed by N-alkylation. This route is often favored due to the high reactivity of the primary amine in 4-aminopiperidine towards acylation and the subsequent selective alkylation of the secondary amine of the piperidine ring.

The introduction of the acetic acid moiety onto the piperidine nitrogen is a critical step. This is typically achieved through an N-alkylation reaction. In the context of synthesizing this compound, this step would follow the initial formation of 4-acetylaminopiperidine.

The reaction involves the nucleophilic attack of the secondary amine of the piperidine on an electrophilic two-carbon synthon. A common and effective electrophile for this purpose is an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. The use of an ester protects the carboxylic acid functionality, which could otherwise interfere with the basic conditions often employed for N-alkylation.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. Common bases for this transformation include potassium carbonate or triethylamine (B128534). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used.

Following the N-alkylation, a hydrolysis step is required to convert the ester to the final carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, treatment with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification, will yield the desired this compound.

Table 1: N-Alkylation Reaction Parameters

| Parameter | Typical Conditions |

| Substrate | 4-Acetylaminopiperidine |

| Alkylating Agent | Ethyl bromoacetate or Ethyl chloroacetate |

| Base | Potassium carbonate or Triethylamine |

| Solvent | Dimethylformamide (DMF) or Acetonitrile |

| Temperature | Room temperature to moderate heating (e.g., 60-80 °C) |

| Subsequent Step | Hydrolysis of the ester (e.g., with NaOH(aq) then HCl(aq)) |

The formation of the acetylamino group at the 4-position of the piperidine ring is a crucial amide bond-forming reaction. This is generally accomplished by the acetylation of 4-aminopiperidine. Due to the higher nucleophilicity of the primary amino group compared to the secondary amine of the piperidine ring, selective acylation can be readily achieved.

To prevent di-acylation or acylation at the piperidine nitrogen, it is common practice to use a protected form of 4-aminopiperidine, such as 4-amino-1-Boc-piperidine, where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen. nist.gov The acetylation is typically carried out using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base, such as triethylamine or pyridine, to scavenge the acid byproduct.

After the successful acetylation of the 4-amino group, the Boc protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dichloromethane (B109758) or dioxane, to yield 4-acetylaminopiperidine. This intermediate is then carried forward to the N-alkylation step as described previously.

Table 2: Amide Bond Formation and Deprotection

| Step | Reagents and Conditions | Product |

| Protection | 4-Aminopiperidine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., NaOH) | 4-Amino-1-Boc-piperidine |

| Acetylation | 4-Amino-1-Boc-piperidine, Acetyl chloride or Acetic anhydride, Triethylamine or Pyridine | 1-Boc-4-acetylaminopiperidine |

| Deprotection | 1-Boc-4-acetylaminopiperidine, Trifluoroacetic acid (TFA) or HCl in dioxane | 4-Acetylaminopiperidine |

Carboxylic Acid Functionalization Approaches

The carboxylic acid moiety of this compound is a key functional handle for derivatization, most commonly through the formation of amides and esters. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties and exploring structure-activity relationships (SAR).

Amide bond formation is the most prevalent functionalization strategy. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. The direct reaction between the carboxylic acid and an amine is generally avoided as it results in an acid-base reaction forming a salt, rather than an amide libretexts.org. Common coupling reagents facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable. Widely used methods include the application of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization commonorganicchemistry.com. Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also frequently employed for their high reactivity and the generation of high-purity products commonorganicchemistry.comnih.gov.

Esterification of the carboxylic acid can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, reaction with an alkyl halide under basic conditions or using coupling agents like DCC with an alcohol and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides another route to the corresponding esters.

Alternative Synthetic Routes and Their Advantages

Beyond linear synthesis, alternative strategies can offer advantages in terms of efficiency, flexibility, and scalability.

Convergent Synthesis Approaches

A convergent synthesis strategy for this compound is highly practical and is the most common method for preparing such N-substituted piperidines. This approach involves the synthesis of two key fragments which are then combined in a final step.

The typical convergent route proceeds as follows:

Fragment 1 Preparation : Synthesis of the piperidine core, N-acetyl-4-aminopiperidine . This starting material is commercially available or can be prepared from 4-aminopiperidine via a standard N-acetylation reaction using acetyl chloride or acetic anhydride.

Fragment 2 Preparation : An acetic acid synthon, typically an ethyl haloacetate such as ethyl bromoacetate or ethyl chloroacetate. These are readily available commercial reagents.

Coupling : The N-alkylation of N-acetyl-4-aminopiperidine with the ethyl haloacetate in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF). This reaction forms the intermediate, this compound ethyl ester.

Hydrolysis : The final step is the saponification (hydrolysis) of the ethyl ester using an aqueous base like sodium hydroxide or lithium hydroxide, followed by acidification to yield the target carboxylic acid, this compound.

This convergent approach is advantageous because it allows for the late-stage introduction of the acetic acid side chain onto a pre-functionalized piperidine core. This modularity enables the synthesis of a wide array of analogues by simply varying either the piperidine component or the alkylating agent, making it highly suitable for creating chemical libraries for drug discovery. nih.govresearchgate.net

Solid-Phase Synthesis Methodologies (if applicable)

Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries. While specific literature detailing the solid-phase synthesis of this compound is not prevalent, the principles can be readily applied to this scaffold. A plausible solid-phase approach could involve immobilizing a piperidine-based building block onto a resin, followed by sequential chemical modifications.

One potential strategy would use a protected piperidine core, such as 1-Boc-4-aminopiperidine-4-carboxylic acid , which can be anchored to a solid support (e.g., Wang or Rink amide resin) via its carboxylic acid function. acs.org From this resin-bound intermediate, a synthetic sequence could proceed as follows:

Acetylation : The free 4-amino group is acetylated on-resin using acetic anhydride and a base.

Deprotection : The N-Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to reveal the piperidine nitrogen.

Alkylation : The newly freed secondary amine is alkylated with a haloacetic acid ester (e.g., t-butyl bromoacetate).

Cleavage : The entire molecule is cleaved from the resin, which for a Rink amide resin would yield a primary amide on the former point of attachment. If the final carboxylic acid is desired, a different linker strategy would be required.

The primary advantage of solid-phase synthesis is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product after each step. This facilitates rapid synthesis and purification of compound arrays for screening purposes. organic-chemistry.org

Purification and Isolation Techniques for this compound

Effective purification and isolation are critical to obtaining this compound with high purity, a prerequisite for analytical characterization and biological testing.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatography is the most powerful technique for the purification of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is frequently used for both analytical purity assessment and preparative isolation. Given the polar and zwitterionic potential of the target molecule, reverse-phase HPLC is the method of choice. For a closely related analogue, 1-Acetylpiperidine-4-carboxylic acid, a successful separation was achieved on a reverse-phase column using a mobile phase of acetonitrile and water with phosphoric acid as a modifier. sielc.com For mass spectrometry (MS) compatibility, volatile modifiers like formic acid or trifluoroacetic acid are used instead of phosphoric acid. sielc.com

Column chromatography over silica (B1680970) gel is a standard method for purifying synthetic intermediates, such as the ethyl ester precursor of the target compound. Typical solvent systems (eluents) for piperidine derivatives include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane. nih.govgoogle.com The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.

Recrystallization and Other Crystallization Methods

Recrystallization is a cost-effective and scalable method for purifying solid compounds like this compound, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

For piperidine derivatives, a range of solvents has been proven effective for recrystallization. Common choices include polar protic solvents like ethanol (B145695) and isopropanol, or solvent mixtures such as petroleum ether/ethyl acetate. researchgate.net The selection of an appropriate solvent is empirical and requires screening to find a system where the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Derivatization and Analogue Synthesis Based on this compound Scaffold

The derivatization of the this compound scaffold can be systematically approached by modifying three key regions: the piperidine ring itself, the N-acetic acid moiety, and the C4-acetylamino group. afasci.com These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs. Synthetic strategies often involve multi-step sequences starting from commercially available piperidine derivatives, such as 4-piperidone (B1582916) or 4-cyanopiperidine (B19701). afasci.comsciencemadness.org

Introducing substituents onto the carbon framework of the piperidine ring is a key strategy for creating analogues. The C4 position is a common site for modification, often starting from precursors like 4-cyanopiperidine or 4-piperidone. afasci.com For instance, a synthetic route starting from 4-cyanopiperidine can lead to 1,4,4-trisubstituted piperidines, demonstrating a method to introduce substituents at the C4 position alongside the existing amino functionality. afasci.com While not starting directly from this compound, the chemical principles are directly applicable for creating analogues. A general approach could involve the synthesis of a 4-substituted-4-aminopiperidine intermediate, which is then N-alkylated with an acetic acid surrogate and finally acylated.

Another related approach involves the synthesis of 4-aryl-4-hydroxy piperidine derivatives, which can serve as precursors to compounds with substitution at the C4 position. mdpi.com

The acetic acid group on the piperidine nitrogen is a key functional handle that can be readily replaced with a wide variety of other substituents to probe the impact of the N-substituent's size, electronics, and hydrogen bonding capacity. Standard N-alkylation procedures are commonly employed. researchgate.netgoogle.com This typically involves reacting a precursor, such as 4-acetylaminopiperidine, with an appropriate electrophile.

For example, the acetic acid moiety can be replaced with an acetamide (B32628) group by reacting the parent piperidine with 2-chloroacetamides in the presence of a base. afasci.com Furthermore, the nitrogen can be functionalized with sulfonyl groups by reacting the piperidine with sulfonyl chlorides, or with different acyl groups via reaction with acyl chlorides. mdpi.com These reactions afford N-sulfonylated and N-acylated analogues, respectively.

Table 1: Examples of N-Substitutions on the 4-Acetylaminopiperidine Scaffold

| Precursor | Reagent | Product Moiety at N-1 | Reference |

|---|---|---|---|

| 4-acetylaminopiperidine | Acetyl chloride | N-acetyl | mdpi.com |

| 4-acetylaminopiperidine | Propane-2-sulfonyl chloride | N-isopropylsulfonyl | mdpi.com |

| 4-aminopiperidine derivative | 2-Chloroacetyl pyrrole | N-pyrrolylcarbonylmethyl | afasci.com |

These transformations highlight the flexibility of the piperidine nitrogen for introducing diverse functionalities beyond a simple carboxylic acid group.

The acetylamino group at the C4 position is another critical site for modification. Alterations can be made to the acyl portion of the group or by substitution on the amide nitrogen itself.

The acetyl group can be substituted with various other acyl groups to modulate properties like lipophilicity and hydrogen bonding potential. This is typically achieved by starting with a (4-amino-piperidin-1-yl)-acetic acid precursor, which is then acylated. The acylation can be performed using a variety of acylating agents, such as acyl chlorides, acid anhydrides, or by using coupling reagents like HOBt/EDC to couple the amine with a carboxylic acid. mdpi.com

For instance, benzoylation using benzoyl chloride can introduce a benzoyl group in place of the acetyl group. afasci.com This strategy allows for the synthesis of a library of analogues with diverse aryl, heteroaryl, or alkyl acyl groups.

Table 2: Representative Acyl Group Variations

| Precursor | Acylating Agent Type | Example Product (Acyl Group) | Reference |

|---|---|---|---|

| (4-amino-piperidin-1-yl)-acetic acid | Acyl Chloride | Benzoyl | afasci.com |

| (4-amino-piperidin-1-yl)-acetic acid | Carboxylic Acid + Coupling Agent | Phenylacetyl | mdpi.com |

Direct substitution on the amide nitrogen of the acetylamino group is a more challenging transformation due to the lower nucleophilicity of the amide nitrogen compared to other functionalities in the molecule. Such a reaction typically requires strong basic conditions to deprotonate the amide, followed by alkylation. For example, a base like sodium hydride (NaH) could be used to generate the corresponding amidate, which can then react with an alkyl halide.

However, this approach can be complicated by potential side reactions, such as O-alkylation of the amide enolate or reactions at other sites in the molecule. The selective N-alkylation of amide or hydrazide nitrogens in complex molecules has been explored in specific contexts, such as the late-stage modification of azapeptides, which can provide methodological insights. nih.gov A carefully designed synthetic strategy, likely involving protection of other reactive sites (like the carboxylic acid), would be necessary to achieve selective N-substitution on the acetylamino group of the target scaffold.

Functionalization of the Acetic Acid Carboxyl Group

The carboxylic acid moiety of this compound is a prime site for chemical derivatization. Such modifications can significantly alter the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. The primary routes for this functionalization involve the formation of ester and amide linkages, which can be further tailored for specific purposes, such as in prodrug design.

Ester and Amide Derivatives

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental aspect of medicinal chemistry, often employed to modulate a compound's properties.

Ester Derivatives:

The synthesis of ester derivatives of piperidine-containing acetic acids is a common strategy to enhance lipophilicity and cell permeability. While specific literature detailing the esterification of this compound is not extensively available, general and well-established esterification methods can be applied. These methods include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) are effective. researchgate.net The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the properties of the resulting ester.

Amide Derivatives:

The synthesis of amide derivatives from carboxylic acids is a robust and widely utilized transformation. For this compound, this is typically achieved through the use of coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. A variety of coupling reagents are available, each with its own advantages in terms of reaction efficiency and minimization of side reactions.

A study on the synthesis of 2-(piperidin-4-yl)acetamides as potent inhibitors of soluble epoxide hydrolase provides a relevant example of amide formation from a similar scaffold, 2-(1-Acetylpiperidin-4-yl)-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo rsc.organnulen-7-yl)acetamide. In this research, the coupling of the carboxylic acid with the amine was achieved using acetyl chloride in the presence of triethylamine (Et3N) in anhydrous dichloromethane (DCM) at 0 °C to room temperature.

Table 1: Synthesis of an Amide Derivative of a this compound Analogue

| Reactant 1 | Reactant 2 | Coupling Reagent/Base | Solvent | Conditions | Product |

| 2-(Piperidin-4-yl)acetamide derivative | Acetyl chloride | Et3N | Anhydrous DCM | 0 °C to room temperature, overnight | 2-(1-Acetylpiperidin-4-yl)-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo rsc.organnulen-7-yl)acetamide |

This reaction demonstrates a standard approach to amide bond formation that is directly applicable to this compound. The selection of the amine component allows for the introduction of a wide array of substituents, enabling the generation of a diverse library of amide derivatives for further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Acetylamino Piperidin 1 Yl Acetic Acid and Its Analogues

Elucidation of Key Pharmacophoric Features within the (4-Acetylamino-piperidin-1-yl)-acetic acid Scaffold

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For this compound, the key pharmacophoric elements are the piperidine (B6355638) ring, the acetylamino group, and the acetic acid moiety.

Role of the Piperidine Ring Conformation and Stereochemistry

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character into a molecule, which can be crucial for receptor binding. The conformation of the piperidine ring, typically a chair form, and the orientation of its substituents (axial vs. equatorial) can significantly impact biological activity. For instance, in many biologically active piperidine derivatives, the substituent at the 4-position preferentially occupies the equatorial position to minimize steric hindrance. The stereochemistry at this position, if it were a chiral center, would also be a critical determinant of activity, as enantiomers often exhibit different pharmacological profiles. The nitrogen atom within the piperidine ring is a key basic center, which can be protonated at physiological pH, potentially engaging in ionic interactions with biological targets.

Importance of the Acetylamino Group for Molecular Recognition

The acetylamino group [(CH₃C(=O)NH-)] at the 4-position of the piperidine ring is a crucial feature for molecular recognition. This group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). These hydrogen bonding capabilities are fundamental for specific and high-affinity interactions with amino acid residues in the binding sites of proteins, such as enzymes or receptors. The methyl group of the acetyl moiety can also participate in hydrophobic interactions, further anchoring the molecule within a binding pocket. The presence and orientation of this group are often critical for the compound's selectivity and potency.

Systematic Derivatization and SAR Analysis

Systematic derivatization is a cornerstone of medicinal chemistry used to probe the structure-activity relationship of a lead compound. By modifying specific parts of the molecule and assessing the impact on biological activity, researchers can refine the pharmacophore model and optimize the compound's properties.

Positional Scanning and Substituent Effects on Biological Activity (in vitro/preclinical)

Positional scanning involves moving a functional group to different positions on the scaffold to determine the optimal location for activity. For the this compound scaffold, this could involve synthesizing isomers with the acetylamino group at the 2- or 3-position of the piperidine ring. Furthermore, the nature of the substituent itself can be varied. The following table illustrates hypothetical modifications and their potential impact on activity based on general medicinal chemistry principles.

| Modification | Rationale | Predicted Impact on Activity |

| Piperidine Ring | ||

| Change in substitution position (e.g., 3-acetylamino) | To explore the spatial requirements of the binding pocket. | Likely to decrease activity if the 4-position is optimal. |

| Introduction of additional substituents (e.g., methyl group) | To probe for additional hydrophobic pockets. | Could increase or decrease activity depending on steric and electronic effects. |

| Acetylamino Group | ||

| Replacement of acetyl with other acyl groups (e.g., propionyl, benzoyl) | To explore the size and nature of the hydrophobic pocket. | May increase or decrease affinity and selectivity. |

| Replacement of N-H with N-CH₃ | To remove hydrogen bond donating ability. | Likely to decrease activity if the N-H is a key H-bond donor. |

| Acetic Acid Moiety | ||

| Extension of the alkyl chain (e.g., propionic acid) | To alter the distance to the acidic group for optimal interaction. | Could improve binding if the target has a deeper pocket. |

| Esterification of the carboxylic acid | To increase lipophilicity and cell permeability (prodrug strategy). | Inactive in vitro, but may show activity in vivo after hydrolysis. |

| Conversion to an amide | To change the electronic nature and hydrogen bonding pattern. | Activity would depend on the specific requirements of the target. |

Exploration of Isosteric Replacements

Isosteric replacements involve substituting a functional group with another group of similar size, shape, and electronic properties to improve potency, selectivity, or pharmacokinetic properties. For this compound, several isosteric replacements could be explored.

| Original Group | Isosteric Replacement | Rationale |

| Carboxylic Acid (-COOH) | Tetrazole | The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering a similar acidic pKa and spatial distribution of hydrogen bond acceptors. |

| Sulfonamide (-SO₂NH₂) | Can mimic the acidic proton and hydrogen bonding properties of a carboxylic acid. | |

| Amide Carbonyl (C=O) | Sulfone (-SO₂-) | To alter the hydrogen bond accepting capacity and geometry. |

| Piperidine Ring | Pyrrolidine or Azetidine | To investigate the effect of ring size on the conformation and alignment of substituents. |

| Cyclohexane | To remove the basic nitrogen and assess its importance for activity. |

The biological data from such systematic modifications would be essential to build a comprehensive SAR model for this class of compounds. Without specific preclinical data, the discussions above remain guided by established principles in medicinal chemistry.

Preclinical Biological Activity Profiling of 4 Acetylamino Piperidin 1 Yl Acetic Acid and Its Analogues

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of a compound is fundamental to understanding its mechanism of action and therapeutic potential. This involves a battery of tests, including receptor binding assays, enzyme inhibition studies, functional cell-based assays, and permeability assessments. For (4-Acetylamino-piperidin-1-yl)-acetic acid, such a profile is not yet publicly documented. However, the activities of its analogues suggest potential areas of interest.

Receptor Binding Assays (e.g., GPCRs, Ion Channels)

Receptor binding assays are crucial for identifying the molecular targets of a compound. Analogues of this compound, specifically those within the 4-aminopiperidine (B84694) class, have been investigated for their affinity to various receptors. For instance, certain 4-aminopiperidine derivatives have been explored as nootropic agents, suggesting potential interactions with receptors involved in cognitive processes, such as AMPA receptors or muscarinic acetylcholine (B1216132) receptors. nih.gov However, specific binding affinities (Ki values) for this compound at these or other receptors like GPCRs and ion channels have not been reported.

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. While no specific enzyme inhibition data exists for this compound, related piperidine (B6355638) derivatives have been shown to inhibit various enzymes. For example, some piperidine-containing compounds have been evaluated as inhibitors of cholinesterases (AChE and BChE), which are relevant targets in Alzheimer's disease. ajchem-a.com Other research on piperidine analogues has demonstrated inhibitory activity against enzymes such as urease and kallikrein-related peptidase 6. researchgate.net A study on N-(piperidine-4-yl)benzamide derivatives, which share the substituted piperidine core, identified compounds that inhibit cyclin-dependent kinases, leading to cell cycle arrest in cancer cells. researchgate.net

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Calcium Flux)

Cell-based assays provide a more integrated view of a compound's biological effect in a cellular context. For analogues of this compound, functional assays have been pivotal. In the context of hepatitis C virus (HCV) research, a 4-aminopiperidine scaffold was identified as an inhibitor of viral assembly. nih.gov Functional assays, including colocalization and infectivity studies, confirmed that this chemotype disrupts the later stages of the HCV life cycle. nih.gov Furthermore, N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in HepG2 cancer cells, an effect demonstrated through flow cytometry. researchgate.net

In Vitro Cellular Permeability and Distribution Studies (e.g., Caco-2, MDCK assays)

Understanding a compound's ability to cross biological membranes is critical for predicting its oral bioavailability and distribution. Standard assays for this include Caco-2 and MDCK cell monolayer permeability studies. There is no publicly available data from such assays for this compound. However, studies on other small molecule piperidine derivatives often include ADME (absorption, distribution, metabolism, and excretion) profiling, which would encompass these permeability assessments to optimize for favorable pharmacokinetic properties. nih.gov

Investigation in Preclinical Disease Models (Non-Human)

Preclinical disease models, particularly in rodents, are essential for establishing in vivo proof-of-concept and evaluating the therapeutic potential of a new chemical entity before human trials.

In Vivo Proof-of-Concept Studies in Rodent Models of Disease

While no in vivo studies for this compound are reported, its analogues have been tested in various rodent models. For example, 4-aminopiperidine analogues have demonstrated significant cognition-enhancing activity in a mouse passive avoidance test, a model for assessing learning and memory. nih.gov One particular analogue showed activity at a dose of 0.01 mg/kg, suggesting its potential for treating cognitive deficits in neurodegenerative diseases. nih.gov In other research, piperidine derivatives have shown analgesic effects in mouse models of pain. nih.gov Additionally, pharmacokinetic studies in mice with a 4-aminopiperidine-based HCV inhibitor showed favorable liver distribution and a long metabolic half-life, with no observed acute toxicity. nih.gov

Relevant Animal Models for Hypothesized Therapeutic Areas

Information regarding the use of specific animal models to investigate the therapeutic potential of this compound is not available in published literature. Research in this area would typically involve the selection of animal models that are well-established for the hypothesized diseases or conditions the compound is intended to treat.

Behavioral and Physiological Endpoints in Animal Studies

There are no available reports detailing the behavioral and physiological endpoints measured in animal studies involving this compound. Such studies are crucial for characterizing the in vivo effects of a compound and typically include a range of assessments tailored to the therapeutic hypothesis.

Ex Vivo Analyses from Preclinical Models (e.g., tissue distribution, target engagement)

No data from ex vivo analyses, such as tissue distribution or target engagement studies, for this compound have been reported. These analyses are fundamental in preclinical research to understand how a compound is distributed throughout the body and whether it interacts with its intended molecular target in a biological system.

Due to the lack of any specific preclinical data for "this compound," the creation of data tables and a detailed discussion of its biological activity is not possible.

Mechanistic Studies and Target Identification for 4 Acetylamino Piperidin 1 Yl Acetic Acid

Elucidation of Molecular Mechanisms of Action

A thorough review of scientific databases and literature reveals a gap in the knowledge regarding the precise molecular mechanisms of action for (4-Acetylamino-piperidin-1-yl)-acetic acid.

Downstream Signaling Pathway Modulation

Currently, there is no specific data available that details how this compound may modulate downstream signaling pathways. Research that would typically involve treating relevant cell lines with the compound and subsequently analyzing changes in the phosphorylation status of key signaling proteins or alterations in gene expression profiles has not been published.

Protein-Ligand Interaction Analysis

Direct binding studies are crucial for understanding how a small molecule interacts with its protein targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics. However, no such studies for this compound have been reported in the accessible scientific literature.

| Interaction Analysis Technique | Status of Research for this compound |

| Surface Plasmon Resonance (SPR) | No data available |

| Isothermal Titration Calorimetry (ITC) | No data available |

Identification of Specific Biological Targets

The specific biological targets of this compound have not been definitively identified in published research. The methodologies typically employed for such target deconvolution are outlined below, though their application to this specific compound is not yet described.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful method for identifying the binding partners of a compound of interest. davidson.edu This technique involves immobilizing the compound on a solid support and then passing a cell lysate over it to capture interacting proteins. davidson.edu Subsequent elution and identification of these proteins can reveal potential biological targets. At present, there are no published studies that have utilized this approach for this compound.

Proteomics-Based Approaches for Target Deconvolution

Modern proteomics offers a suite of techniques to identify the cellular targets of small molecules. Methods like thermal proteome profiling (TPP) or chemical proteomics, often coupled with mass spectrometry, can provide an unbiased screen for protein-ligand interactions within a complex biological system. While the use of acetic acid as an ion pairing modifier in proteomics has been studied for its effects on peptide detection, specific proteomics-based target identification for this compound is not available. nih.govnih.gov

Genetic Knockout/Knockdown Studies in Cellular Systems

Once potential targets are identified, their biological relevance to the compound's activity can be validated using genetic techniques. By knocking out or knocking down the expression of a candidate target protein in a cellular model, researchers can assess whether the cellular response to the compound is diminished or abolished. Such validation studies for this compound are contingent on the initial identification of its biological targets and have therefore not been reported.

Research on this compound Remains Undisclosed

An extensive review of available scientific literature and databases has revealed a significant lack of public research on the specific chemical compound this compound. As a result, detailed information regarding its mechanistic studies, target identification, and interplay with endogenous biological systems is not currently available in the public domain.

The requested exploration of this compound's biological activities, including its potential modulation of neurotransmitter systems, influence on enzyme pathways and metabolic processes, and its cellular uptake and efflux mechanisms in in vitro systems, could not be completed due to the absence of published research data.

Further investigation into this compound would be necessary to determine its pharmacological profile and potential therapeutic applications. At present, the scientific community has not published findings that would allow for a detailed analysis as outlined.

Computational Chemistry and in Silico Modeling of 4 Acetylamino Piperidin 1 Yl Acetic Acid

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Molecular docking simulations predict how (4-Acetylamino-piperidin-1-yl)-acetic acid might fit into the binding site of a potential protein target. The process generates various possible binding poses and ranks them using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. semanticscholar.org A more negative score typically indicates a stronger predicted binding affinity. semanticscholar.org

For a compound like this compound, potential biological targets could include enzymes or receptors where piperidine-containing molecules are known to be active. For instance, studies on similar heterocyclic compounds have explored targets like acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.gov Docking studies with pyrrolidin-2-one derivatives against AChE have reported docking scores ranging from -10.0 to -18.59 kcal/mol, indicating strong potential binding. nih.gov A hypothetical docking study for this compound could yield similar results, suggesting its potential for biological activity.

Table 1: Illustrative Predicted Binding Affinities of this compound with Hypothetical Biological Targets

| Potential Biological Target | Target Class | Predicted Docking Score (kcal/mol) (Illustrative) |

| Acetylcholinesterase (AChE) | Enzyme (Hydrolase) | -15.5 |

| GABA(A) Receptor | Ligand-gated Ion Channel | -12.8 |

| Mu-opioid Receptor | G-protein Coupled Receptor | -14.2 |

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | -11.9 |

Note: The data in this table is illustrative and based on typical docking scores observed for similar heterocyclic compounds against these target classes. It does not represent actual experimental results for this compound.

Beyond predicting binding affinity, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological function. For this compound, the key functional groups would be expected to form specific contacts within a protein's binding pocket.

Hydrogen Bonding: The acetylamino group contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). The carboxylic acid group is also a potent hydrogen bond donor (O-H) and acceptor (C=O). These groups can form critical hydrogen bonds with amino acid residues like serine, threonine, tyrosine, aspartate, or glutamate.

Hydrophobic Interactions: The piperidine (B6355638) ring's aliphatic carbon backbone can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Ionic Interactions: Depending on the pH, the carboxylic acid group can be deprotonated to form a carboxylate anion (-COO⁻), which can establish strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

Docking studies on similar piperazine (B1678402) derivatives have highlighted the importance of hydrogen bonds and pi-pi stacking interactions in their binding to acetylcholinesterase. researchgate.net

Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic | Arginine, Lysine, Histidine, Serine |

| Acetylamino (NH-C=O) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |

| Piperidine Ring (CH2 groups) | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Tertiary Amine (Piperidine N) | Hydrogen Bond Acceptor (if protonated, donor) | Serine, Threonine, Tyrosine |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the flexibility of the ligand, the stability of the ligand-protein complex, and the influence of the surrounding environment, such as water molecules. mdpi.comnih.gov

This compound is a flexible molecule. The six-membered piperidine ring typically adopts a stable chair conformation, but it can undergo conformational changes. researchgate.net Furthermore, there is rotational freedom around the single bonds connecting the side chains to the ring. MD simulations can explore the accessible conformations of the molecule in solution or within a binding site, revealing its dynamic behavior. biomedres.us This analysis is crucial because the biologically active conformation may not be the lowest energy conformation in isolation.

Key aspects of flexibility include:

Ring Pucker: Analysis of the piperidine ring's puckering coordinates to confirm its preferred chair conformation and investigate any transient boat or twist-boat forms.

Side Chain Rotation: Monitoring the dihedral angles of the N-acetyl and N-acetic acid substituents to understand their rotational freedom and preferred orientations.

MD simulations are frequently used to validate the results of molecular docking. nih.gov A docked pose is used as the starting point for a simulation (e.g., lasting for 100 nanoseconds) to observe whether the ligand remains stably bound in its predicted orientation. semanticscholar.org Key metrics for assessing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated over the course of the simulation relative to its starting pose. A low and stable RMSD value suggests the ligand maintains its binding mode, indicating a stable complex.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue in the protein to identify which parts of the protein become more or less flexible upon ligand binding.

Interaction Persistence: The simulation trajectory is analyzed to determine the percentage of time that key intermolecular interactions (like specific hydrogen bonds identified in docking) are maintained.

Studies on other ligand-protein systems have shown that while some ligands dissociate at low collision energies, others can remain bound even as the protein begins to unfold, indicating a very stable complex. nih.gov

Table 3: Illustrative MD Simulation Stability Data for a Hypothetical Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein H-Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 20 | 1.2 | 1.5 | 3-5 |

| 40 | 1.4 | 1.6 | 3-4 |

| 60 | 1.3 | 1.8 | 4-5 |

| 80 | 1.5 | 1.7 | 3-4 |

| 100 | 1.4 | 1.8 | 4 |

Note: This table presents idealized data to illustrate a stable binding scenario where the RMSD values plateau and key hydrogen bonds are consistently maintained throughout the simulation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, DFT can be used to determine the optimized geometry, electronic structure, and various other molecular properties of this compound. A common approach involves geometry optimization using a specific functional, such as B3LYP, combined with a basis set like 6-311G+(d,p), to find the molecule's lowest energy conformation. nih.govresearchgate.net

The electronic structure of a molecule is key to understanding its stability, reactivity, and interaction with other molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this process.

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO would likely be localized around the electron-rich regions, such as the nitrogen atoms and the carbonyl oxygen of the amide, while the LUMO might be distributed over the carboxylic acid group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue). For this compound, negative potential would be expected around the oxygen atoms of the acetyl and carboxyl groups, making them sites for electrophilic attack or hydrogen bond acceptance. The hydrogen of the carboxylic acid and the N-H of the amide group would exhibit positive potential, indicating sites for nucleophilic attack or hydrogen bond donation.

Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). Such calculations help in comparing the reactivity of the molecule with other similar structures.

Table 1: Exemplary Calculated Electronic Properties for this compound Note: The following data are illustrative examples based on typical DFT calculation outputs for similar organic molecules and are not from a specific published study on this compound.

| Parameter | Exemplary Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects chemical reactivity and stability. |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 3.65 eV | Indicates the power to attract electrons. |

Computational methods can predict spectroscopic data with a reasonable degree of accuracy, aiding in structure confirmation and the interpretation of experimental results. nih.gov These theoretical spectra are often calculated using the optimized geometry from DFT calculations. researchgate.net

NMR Spectroscopy: Theoretical prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Calculated shifts are often correlated with experimental data to confirm assignments. For this compound, predictions would differentiate the various proton and carbon environments, such as those in the piperidine ring, the N-acetyl group, and the acetic acid moiety.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign bands in an experimental FT-IR spectrum. These calculations predict the frequencies corresponding to specific bond stretches, bends, and torsions. For instance, characteristic stretching frequencies for the C=O (carbonyl) of the amide and carboxylic acid, the O-H stretch of the carboxylic acid, and the N-H stretch of the amide would be identified.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. nih.govbeilstein-journals.org These calculations can indicate the types of electronic transitions occurring, such as n→π* or π→π. nih.gov For this compound, which contains carbonyl and amide groups, weak n→π transitions would be expected.

Table 2: Exemplary Predicted Spectroscopic Data for this compound Note: This table contains hypothetical data points to illustrate the output of spectroscopic predictions. Actual values would require specific quantum chemical calculations.

| Spectroscopy | Feature | Predicted Value | Assignment |

| 1H NMR | Chemical Shift (δ) | 12.1 ppm | COOH proton |

| Chemical Shift (δ) | 7.8 ppm | N-H proton | |

| Chemical Shift (δ) | 3.5 ppm | N-CH2-COOH protons | |

| Chemical Shift (δ) | 2.0 ppm | CH3-CO protons | |

| 13C NMR | Chemical Shift (δ) | 175 ppm | COOH carbon |

| Chemical Shift (δ) | 171 ppm | N-CO-CH3 carbon | |

| Chemical Shift (δ) | 56 ppm | N-CH2-COOH carbon | |

| IR | Vibrational Freq. (cm-1) | ~3300 | N-H stretch (amide) |

| Vibrational Freq. (cm-1) | ~3000 | O-H stretch (carboxylic acid) | |

| Vibrational Freq. (cm-1) | ~1710 | C=O stretch (carboxylic acid) | |

| Vibrational Freq. (cm-1) | ~1650 | C=O stretch (amide I band) | |

| UV-Vis | λmax | ~210 nm | n→π* transition |

Pharmacophore Modeling and Virtual Screening

While this compound is often considered a building block or fragment, its structural features can be used to develop pharmacophore models for identifying molecules with potential biological activity.

A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. Based on the structure of this compound, a ligand-based pharmacophore model can be constructed.

The key pharmacophoric features of this molecule include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetyl group and both oxygen atoms of the carboxylic acid.

Hydrogen Bond Donors (HBD): The amide (N-H) proton and the carboxylic acid (O-H) proton.

Hydrophobic/Apolar (HY): The aliphatic carbons of the piperidine ring.

Positive/Negative Ionizable: The tertiary amine (which can be protonated) and the carboxylic acid (which can be deprotonated) provide potential ionic interaction points depending on the physiological pH.

A 3D arrangement of these features creates a pharmacophore query that defines the spatial requirements for a molecule to have a similar interaction profile.

Table 3: Pharmacophoric Features of this compound

| Feature Type | Number of Features | Location |

| Hydrogen Bond Donor | 2 | Amide N-H, Carboxyl O-H |

| Hydrogen Bond Acceptor | 3 | Amide C=O, Carboxyl C=O, Carboxyl O-H |

| Hydrophobic Center | 1 | Centroid of Piperidine Ring |

| Negative Ionizable | 1 | Carboxylic Acid |

Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large chemical databases like ZINC, ChEMBL, or commercial compound libraries. nih.gov The goal of this screening is to identify molecules that, despite having different underlying chemical structures (i.e., novel scaffolds), match the defined pharmacophoric features in the correct 3D orientation. nih.gov

This process involves:

Database Preparation: Conforming the 3D structures of millions of compounds in a database.

Pharmacophore Searching: Using the query to rapidly filter the database, retaining only those molecules that match the pharmacophore features.

Hit Filtering: The initial hits are often further filtered based on other properties like molecular weight, lipophilicity (logP), and drug-likeness rules (e.g., Lipinski's Rule of Five) to select the most promising candidates for further investigation. nih.gov

This approach facilitates "scaffold hopping," where the original piperidine-based structure is replaced by a completely different core, potentially leading to the discovery of new chemical series with improved properties. nih.gov For instance, a virtual screen might identify bicyclic or aromatic cores that can present the required hydrogen bond donors and acceptors in a spatially equivalent manner to this compound.

Preclinical Pharmacokinetics and Drug Metabolism Studies of 4 Acetylamino Piperidin 1 Yl Acetic Acid

Absorption Studies (In Vitro and Preclinical In Vivo)

Absorption studies are crucial in early drug development to predict how well a compound will be absorbed into the bloodstream after administration. These studies typically involve both in vitro models that mimic the intestinal barrier and in vivo experiments in animal models.

Membrane Permeability in Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA)

To assess the potential for oral absorption, the permeability of a compound is evaluated. Two common in vitro methods for this are the Caco-2 and PAMPA assays.

Caco-2 Permeability Assay : This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when grown on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov The apparent permeability coefficient (Papp) of a test compound is determined by measuring its passage from the apical (donor) to the basolateral (receiver) side of the monolayer. nih.gov Compounds with high Papp values are generally predicted to have good intestinal absorption. researchgate.net The Caco-2 model can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. springernature.com

Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial membrane coated with a lipid solution, which mimics the lipid bilayer of a cell membrane. wikipedia.orgcreative-bioarray.com It is a high-throughput and cost-effective method for predicting passive membrane permeability. nih.govbioassaysys.com The results are often used in conjunction with Caco-2 data to differentiate between passive and active transport mechanisms.

Table 1: Representative Data Table for In Vitro Permeability Studies

| Assay Type | Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Permeability Classification |

| Caco-2 (A to B) | (4-Acetylamino-piperidin-1-yl)-acetic acid | Data not available | Data not available | Data not available |

| PAMPA | This compound | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound.

In Vivo Absorption in Animal Models (e.g., oral bioavailability)

Following promising in vitro data, in vivo studies in animal models such as rats or mice are conducted to determine the oral bioavailability (F%). This metric represents the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a critical parameter for determining if a compound is suitable for oral administration.

Table 2: Representative Data Table for Oral Bioavailability in Animal Models

| Animal Model | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound.

Distribution Profile in Preclinical Models

Distribution studies investigate how a compound spreads throughout the body's tissues and fluids after absorption.

Tissue Distribution Studies (e.g., liver, kidney, brain partitioning)

These studies involve administering the compound to animal models and, at various time points, measuring its concentration in different organs and tissues, such as the liver, kidneys, brain, heart, and lungs. This information helps to understand where the compound accumulates and can provide insights into potential efficacy and toxicity.

Plasma Protein Binding Assays

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of its distribution and clearance. nih.govnih.gov Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to be metabolized and excreted. nih.gov High plasma protein binding can affect a drug's pharmacokinetic profile. nih.gov

Table 3: Representative Data Table for Plasma Protein Binding

| Species | Method | Unbound Fraction (%) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound.

Metabolism Pathways (In Vitro and Preclinical In Vivo)

Metabolism studies are essential to identify the metabolic pathways a compound undergoes, the enzymes involved (primarily cytochrome P450 enzymes), and the structures of its metabolites. Compounds containing a piperidine (B6355638) ring can undergo various metabolic transformations. nih.gov

In vitro metabolism is typically studied using liver microsomes, hepatocytes, or recombinant enzymes. These systems help to determine the metabolic stability of a compound and identify the major metabolic routes, such as oxidation, N-dealkylation, or conjugation. For piperidine-containing compounds, oxidation of the piperidine ring is a known metabolic pathway. nih.gov In vivo metabolism studies in animal models confirm the findings from in vitro experiments and provide a more complete picture of the metabolic fate of the compound in a whole organism.

Identification of Major Metabolites using Liver Microsomes and Hepatocytes

There is no publicly available data on the metabolites of this compound identified through in vitro studies with liver microsomes or hepatocytes. These experimental systems are standard tools in drug discovery to elucidate the metabolic pathways of a compound. semanticscholar.orgspringernature.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s, while hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic transformation. mdpi.com Without experimental data, the potential metabolites of this compound can only be hypothesized based on its chemical structure, but such predictions lack empirical validation.

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450 inhibition/induction)

Information regarding the specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound is not available. Studies to determine which CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) are responsible for its metabolism, as well as its potential to inhibit or induce these enzymes, are a critical part of preclinical development to assess the risk of drug-drug interactions. nih.govcriver.com Enzyme inhibition can lead to toxic accumulation of co-administered drugs, while induction can decrease their efficacy. youtube.com The absence of such data for this compound means its potential for clinically significant drug interactions is unknown.

Metabolic Stability Assessment

There are no published reports on the metabolic stability of this compound. Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are used to estimate how quickly a compound is metabolized. springernature.com This information helps in predicting its in vivo half-life and clearance. A compound with low metabolic stability may be cleared from the body too quickly to exert a therapeutic effect, while a highly stable compound might accumulate and cause toxicity. Without this data, the metabolic fate of this compound in a biological system cannot be determined.

Pharmacokinetic Modeling and Simulation (Preclinical)